![molecular formula C17H15NO4 B106984 2-[2-(2-Methoxyphenoxy)ethyl]isoindole-1,3-dione CAS No. 26646-63-9](/img/structure/B106984.png)

2-[2-(2-Methoxyphenoxy)ethyl]isoindole-1,3-dione

Übersicht

Beschreibung

2-[2-(2-Methoxyphenoxy)ethyl]isoindole-1,3-dione is a derivative of isoindole-1,3-dione, a core structure that has been extensively studied due to its wide range of biological activities. Isoindole-1,3-dione derivatives have been investigated for their potential as antipsychotics, antitumor agents, AChE inhibitors, and chemotherapeutic agents, among other applications . The specific compound , while not directly studied in the provided papers, is structurally related to the compounds that have been synthesized and evaluated for various biological activities.

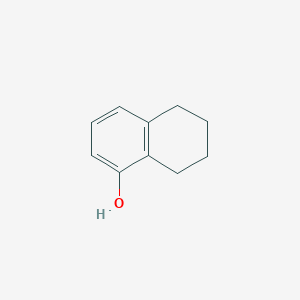

Synthesis Analysis

The synthesis of isoindole-1,3-dione derivatives typically involves the introduction of various substituents to the isoindole-1,3-dione core. For instance, a library of derivatives with various amine moieties was synthesized to investigate their properties as potential antipsychotics . Another study reported the synthesis of 16 derivatives of 2-hydroxy-1H-isoindole-1,3-diones as potential antitumor agents . Additionally, new polysubstituted isoindole-1,3-dione analogues were prepared from a tetrahydro-isoindole-1,3-dione derivative, showcasing the versatility of synthetic approaches . These studies indicate that the synthesis of 2-[2-(2-Methoxyphenoxy)ethyl]isoindole-1,3-dione would likely involve similar strategies, such as functional group modifications and the use of various reagents and conditions to introduce the desired substituents.

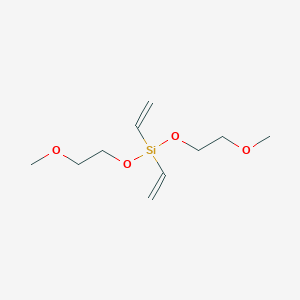

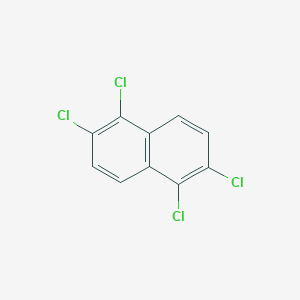

Molecular Structure Analysis

The molecular structure of isoindole-1,3-dione derivatives has been characterized using techniques such as X-ray diffraction, vibrational spectroscopy, and theoretical calculations . For example, the crystal structure of 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione was determined and compared with theoretical models, revealing a close correlation . Similarly, the crystal structure of 2-(4-ethoxyphenyl)isoindoline-1,3-dione was elucidated, showing that the molecule is not planar and that intermolecular hydrogen bonds play a role in the crystal packing . These findings suggest that the molecular structure of 2-[2-(2-Methoxyphenoxy)ethyl]isoindole-1,3-dione would also exhibit specific geometric features and intermolecular interactions that could be studied using similar methods.

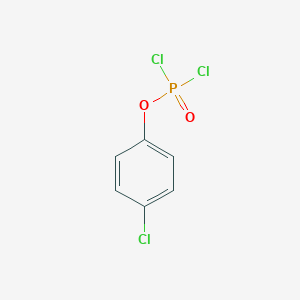

Chemical Reactions Analysis

The chemical reactivity of isoindole-1,3-dione derivatives can be influenced by the nature of the substituents attached to the core structure. For instance, derivatives with electron-donating groups showed enhanced cytostatic activity, while those with electron-withdrawing groups showed lower activity . The frontier orbital energy gap and related properties of a potential chemotherapeutic agent were also studied to illustrate its high reactivity . These studies imply that the chemical reactions involving 2-[2-(2-Methoxyphenoxy)ethyl]isoindole-1,3-dione would be affected by the methoxyphenoxy substituent, potentially altering its reactivity and interactions with biological targets.

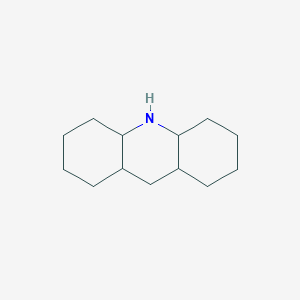

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindole-1,3-dione derivatives, such as solubility, melting point, and stability, are crucial for their potential therapeutic applications. While the provided papers do not directly discuss these properties for the specific compound , they do provide insights into the factors that could influence these properties. For example, the presence of different substituents can affect the lipophilicity and electronic properties of the compounds, which in turn can influence their biological activity and pharmacokinetic profile . Therefore, a comprehensive analysis of the physical and chemical properties of 2-[2-(2-Methoxyphenoxy)ethyl]isoindole-1,3-dione would require experimental determination of these properties, taking into account the influence of the methoxyphenoxy substituent.

Wissenschaftliche Forschungsanwendungen

Lignin Model Compounds and Acidolysis Mechanism

Research on derivatives similar to "2-[2-(2-Methoxyphenoxy)ethyl]isoindole-1,3-dione" focuses on understanding the acidolysis mechanism of lignin model compounds. A study reviews the results on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the significance of the presence of the γ-hydroxymethyl group and the hydride transfer mechanism in the acidolysis process. This research contributes to the broader understanding of lignin decomposition and potential applications in biofuel production and material science (Yokoyama, 2015).

Atmospheric Reactivity of Methoxyphenols

Another area of research involves the atmospheric reactivity of methoxyphenols, compounds related to the methoxy group in the mentioned chemical. This review extensively covers the gas-phase, particle-phase, and aqueous-phase reactions of methoxyphenols, including their kinetics, mechanisms, and contributions to secondary organic aerosol (SOA) formation. Such studies are crucial for understanding the environmental impact of biomass burning and the atmospheric aging of pollutants (Liu, Chen, & Chen, 2022).

Environmental Fate of Alkylphenols

Research on the environmental fate of alkylphenols and their ethoxylates, including methoxyphenols, provides insights into the degradation pathways and persistence of these compounds in various environmental compartments. Understanding the physicochemical properties and environmental behavior of these compounds can inform pollution management strategies and regulatory policies (Ying, Williams, & Kookana, 2002).

Biodegradation and Fate of ETBE

Exploring the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, this review summarizes current knowledge on microbial degradation pathways and the impact of co-contaminants. Although not directly related to the specific compound , the mechanisms of biodegradation and environmental transport provide a comparative context for understanding how similar compounds might behave in environmental settings (Thornton et al., 2020).

Blood Compatibility Mechanism by Water Structure Control

Investigations into the blood compatibility of poly(2-methoxyethyl acrylate) (PMEA) shed light on the significance of water structure at the interface between blood and polymethacrylates. The unique water structure associated with PMEA and its relevance to blood compatibility may offer insights into designing biocompatible materials and devices, suggesting potential biomedical applications for related compounds (Tanaka & Mochizuki, 2010).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-(2-methoxyphenoxy)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-21-14-8-4-5-9-15(14)22-11-10-18-16(19)12-6-2-3-7-13(12)17(18)20/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBSZMMWHCAUKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601200534 | |

| Record name | 2-[2-(2-Methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601200534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione | |

CAS RN |

26646-63-9 | |

| Record name | 2-[2-(2-Methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26646-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-(2-Methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601200534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-Dimethylbenzo[a]pyrene](/img/structure/B106925.png)